
1-(4-((3,4-dihydroisoquinolin-2(1H)-yl)methyl)thiazol-2-yl)-3-(2-(trifluoromethyl)phenyl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-((3,4-dihydroisoquinolin-2(1H)-yl)methyl)thiazol-2-yl)-3-(2-(trifluoromethyl)phenyl)urea is a useful research compound. Its molecular formula is C21H19F3N4OS and its molecular weight is 432.47. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Adenosine A3 Receptor Antagonism
Isoquinoline and quinazoline urea derivatives, including structures related to the compound of interest, have been identified as antagonists for the human adenosine A3 receptor. These derivatives were synthesized and tested for their affinity towards adenosine receptors, revealing that specific structural modifications on the quinazoline or isoquinoline ring can significantly increase adenosine A3 receptor affinity. This suggests potential applications in researching the human adenosine A3 receptor's role and its related biological pathways (J. V. van Muijlwijk-Koezen et al., 2000).
Anticancer Activity
Novel urea and bis-urea derivatives, related to the query compound, have been synthesized and shown significant antiproliferative effects against various cancer cell lines, including breast carcinoma. These findings highlight the potential for derivatives of the specified compound to serve as leads in developing new anticancer drugs. The structural features of these urea derivatives contribute to their selectivity and potency, indicating their value in cancer research and therapy development (I. Perković et al., 2016).
BRAFV600E Inhibition
Aryl phenyl ureas with specific substituents have been identified as potent inhibitors of mutant and wild-type BRAF kinase. These inhibitors, which share a structural resemblance to the compound , exhibit good pharmacokinetic properties and efficacy in mouse tumor xenograft models, suggesting their application in targeting BRAFV600E-mutated cancers (M. Holladay et al., 2011).
Synthesis and Biological Evaluation
The synthesis and biological evaluation of novel urea derivatives, including the investigation of their anticancer activities, highlight the significance of these compounds in developing new therapeutic agents. Studies have demonstrated that certain urea derivatives exhibit potent antiproliferative activities against specific cancer cell lines, underscoring the potential of these compounds in cancer research (Dhokale Sandhya et al., 2020).
Chemical Synthesis and Drug Development
The chemical synthesis of urea/thiourea-based quinazolines and their applications in drug development reflect the broader research interest in these compounds. Through various synthetic approaches, researchers have developed a range of urea and thiourea derivatives, exploring their potential as therapeutic agents and tools for biological studies. This encompasses efforts to understand their mechanisms of action, optimize their pharmacological profiles, and evaluate their efficacy in disease models (Amit B. Patel et al., 2015).
Propriétés
IUPAC Name |
1-[4-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)-1,3-thiazol-2-yl]-3-[2-(trifluoromethyl)phenyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19F3N4OS/c22-21(23,24)17-7-3-4-8-18(17)26-19(29)27-20-25-16(13-30-20)12-28-10-9-14-5-1-2-6-15(14)11-28/h1-8,13H,9-12H2,(H2,25,26,27,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYWWYLFNOVZBGF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)CC3=CSC(=N3)NC(=O)NC4=CC=CC=C4C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19F3N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

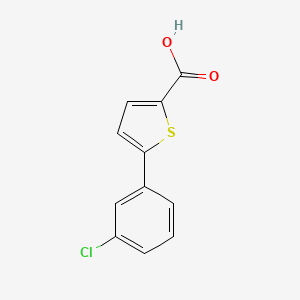

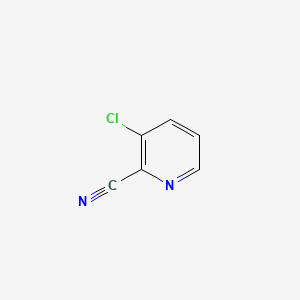
![3-{[(4-chlorobenzyl)oxy]methyl}-5-(mesitylsulfonyl)-1-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B2742796.png)
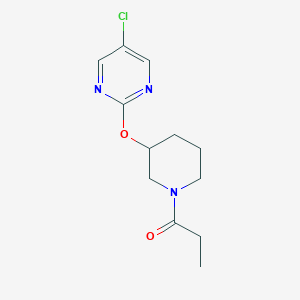
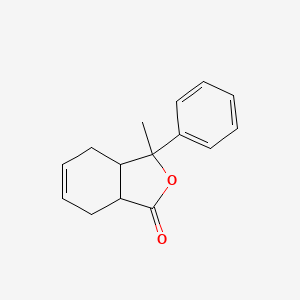
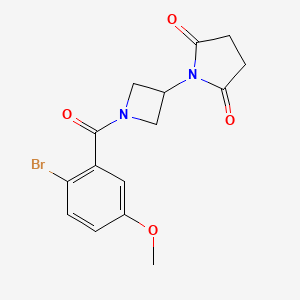
![4-ethyl-N-(5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzenesulfonamide](/img/structure/B2742800.png)
![Ethyl 3-iodo-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxylate](/img/structure/B2742803.png)
![3-(4-bromophenyl)-2-((4-methylbenzyl)thio)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2742804.png)
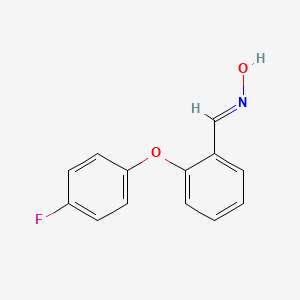
![N-{[1-(pyrimidin-2-yl)pyrrolidin-2-yl]methyl}naphthalene-1-sulfonamide](/img/structure/B2742806.png)
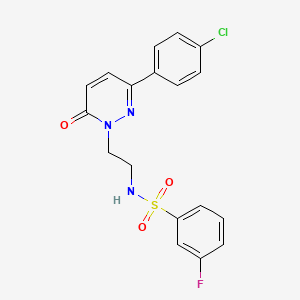
![6-Ethoxy-3-(4-ethoxybenzoyl)-1-[(4-methoxyphenyl)methyl]quinolin-4-one](/img/structure/B2742811.png)